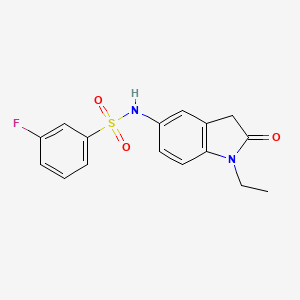

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-2-19-15-7-6-13(8-11(15)9-16(19)20)18-23(21,22)14-5-3-4-12(17)10-14/h3-8,10,18H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZDGHJTRDMTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the indolinone core One common method involves the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization to form the indolinone structure

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide and related compounds from the evidence:

Key Observations:

Core Structure Variations: The target compound’s 2-oxoindoline core distinguishes it from isatin derivatives (2,3-dioxoindole) in and phthalimides in . Sulfonamide-linked analogs (e.g., ) share the 3-fluorobenzenesulfonamide group, suggesting a conserved role in β-lactamase inhibition through sulfonamide-mediated hydrogen bonding .

3-Fluorobenzenesulfonamide is a critical pharmacophore; its presence in ’s β-lactamase inhibitor (Ki = 0.8 µM) suggests the target compound could exhibit similar inhibitory activity.

Biological Activity Trends :

- Sulfonamide derivatives (e.g., ) demonstrate potent β-lactamase inhibition, while isatin-based thiosemicarbazones () show anti-HIV and antimicrobial activities. The target compound’s hybrid structure may combine these traits.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including various research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Indolinone Core : This structural motif is often associated with various biological activities.

- Fluorobenzenesulfonamide Group : The presence of fluorine enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit enzyme activity through competitive or non-competitive mechanisms, affecting pathways related to inflammation, apoptosis, and cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Apoptosis Induction : Promoting programmed cell death via intrinsic pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial effects against several pathogens. Research indicates that it can inhibit bacterial growth by disrupting cellular processes.

Anti-inflammatory Effects

In vitro studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study published in Nature investigated the efficacy of this compound against non-small cell lung cancer (NSCLC). The results indicated a significant reduction in tumor size in treated mice compared to controls, with a reported IC50 value indicating potent activity against cancer cell proliferation .

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential for development into new antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide | Structure | Moderate anticancer activity |

| N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide | Structure | Strong AChE inhibition |

Research Findings Summary

Numerous studies have confirmed the promising biological activities of this compound:

- Anticancer Activity : Effective against multiple cancer types with mechanisms involving apoptosis and cell cycle modulation.

- Antimicrobial Properties : Significant inhibition of bacterial growth.

- Anti-inflammatory Effects : Reduction in inflammatory markers in vitro.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide be optimized for yield and purity?

- Methodological Answer : Optimize reaction conditions using controlled temperatures (e.g., 60–80°C for cyclization steps) and inert atmospheres to prevent oxidation. Solvent selection (e.g., DMF or THF) significantly impacts reaction kinetics and product stability. Use column chromatography or recrystallization for purification, and validate purity via HPLC (>95% purity threshold). Monitor intermediates with -NMR and -NMR at each synthetic stage .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the indolinone core (e.g., 2-oxo group at ~170 ppm in -NMR) and sulfonamide protons (δ 7.5–8.0 ppm in -NMR).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 363.1).

- Infrared Spectroscopy (IR) : Verify sulfonamide S=O stretching (~1350 cm) and indolinone C=O (~1680 cm) .

Q. What are the standard protocols for characterizing the compound’s solubility and stability?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy to determine λ.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data for this compound across different assays?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under identical conditions (e.g., cell line passage number, serum batch).

- Dose-Response Analysis : Use Hill slopes to compare potency (EC) and efficacy (E) across platforms.

- Off-Target Screening : Employ kinase profiling or proteome-wide assays to identify confounding interactions.

- Computational Validation : Perform molecular docking (e.g., using GOLD or AutoDock) to assess binding consistency across target conformers .

Q. What methodological considerations are essential for crystallographic refinement of this compound using SHELXL?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to resolve anisotropic displacement parameters.

- Structure Solution : Employ SHELXD for phase determination via dual-space recycling.

- Refinement : Apply SHELXL’s restraints for sulfonamide geometry (S–N bond: ~1.63 Å) and fluorine anisotropic displacement.

- Validation : Compute R (target < 0.20) and check for electron density outliers using WinGX/ORTEP .

Q. How can computational modeling predict interactions between this compound and biological targets like tyrosine phosphatases?

- Methodological Answer :

- Docking Studies : Use Glide or GOLD to model binding poses in tyrosine phosphatase active sites (e.g., PDB 2VEY). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Cys215).

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess RMSD fluctuations (<2.0 Å).

- Free Energy Calculations : Apply MM-GBSA to estimate ΔG and correlate with experimental IC values .

Q. What strategies resolve contradictions in reaction mechanisms proposed for sulfonamide derivatization?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare / to distinguish between SN1/SN2 pathways.

- DFT Calculations : Model transition states (e.g., Gaussian09 at B3LYP/6-31G* level) to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR (−80°C) to detect transient species like sulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.